molecular formula C16H22N2O3S B12123690 1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole

Cat. No.: B12123690
M. Wt: 322.4 g/mol
InChI Key: YKEYSENRTAGQDK-UHFFFAOYSA-N
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Description

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with tert-butyl and ethoxyphenyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity or modulation of receptor function. The tert-butyl and ethoxyphenyl groups contribute to the compound’s binding affinity and selectivity, enhancing its overall biological activity .

Comparison with Similar Compounds

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole can be compared with other sulfonyl imidazoles, such as:

    1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-4-methylimidazole: Similar in structure but with a methoxy group instead of an ethoxy group, leading to differences in reactivity and biological activity.

    1-{[3-(Tert-butyl)-4-hydroxyphenyl]sulfonyl}-4-methylimidazole: The presence of a hydroxy group can significantly alter the compound’s solubility and interaction with biological targets.

    1-{[3-(Tert-butyl)-4-chlorophenyl]sulfonyl}-4-methylimidazole: The chloro substituent can enhance the compound’s stability and resistance to metabolic degradation .

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C16H22N2O3S/c1-6-21-15-8-7-13(9-14(15)16(3,4)5)22(19,20)18-10-12(2)17-11-18/h7-11H,6H2,1-5H3

InChI Key

YKEYSENRTAGQDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C(C)(C)C

Origin of Product

United States

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